2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol
Description
Properties
CAS No. |
56287-54-8 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzodioxol-2-yl)ethanol |
InChI |
InChI=1S/C10H12O3/c1-10(6-7-11)12-8-4-2-3-5-9(8)13-10/h2-5,11H,6-7H2,1H3 |
InChI Key |
OLNOTJHBJKYXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclization of Catechol Derivatives
The benzodioxole ring is typically synthesized via cyclization of catechol (1,2-dihydroxybenzene) derivatives. For 2-methyl substitution, methylene donors such as dichloromethane or methylene diacetate are employed:
Example Protocol (adapted from EP2624811B1):
-
Reactants : 3-methylcatechol (1.0 equiv), methylene chloride (1.2 equiv).
-
Conditions : Reflux in acetic acid with catalytic H₂SO₄ (5 mol%) for 6 hours.
-
Yield : ~72% after vacuum distillation.
Mechanism : Acid-catalyzed nucleophilic attack of hydroxyl groups on methylene chloride, forming the dioxole ring.
Alternative Ring-Closing Methods
WO2018234299A1 describes a palladium-catalyzed coupling for strained benzodioxoles, though this is less common for methyl-substituted derivatives.
Introduction of the Ethanol Side Chain
Reduction of Acetylated Intermediates
A widely cited approach involves reducing a ketone precursor (e.g., 2-methylbenzodioxol-2-yl ethanone) to ethanol:
Procedure (based on US8987188B2):
-
Reduce ketone to ethanol :
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, acetyl chloride | 0°C → RT | 4 h | 68% |
| Reduction | NaBH₄, MeOH | 0°C → RT | 2 h | 88% |
Direct Hydroxyethylation
Alternative routes employ hydroxyethylation via Grignard reagents:
-
Reactants : 2-methylbenzodioxol-2-yl magnesium bromide + ethylene oxide.
-
Conditions : THF, −78°C, 1 hour.
Purification and Characterization
Isolation Techniques
-
Liquid-liquid extraction : Ethyl acetate/water partitioning to remove polar impurities.
-
Column chromatography : Silica gel with hexane/ethyl acetate (7:3) for final purification.
-
Analytical Data :
Comparative Analysis of Synthetic Routes
Industrial Applications and Modifications
While primarily a research chemical, structural analogs are used in:
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanal or 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethanoic acid.
Reduction: Formation of 2-(2-Methyl-2H-1,3-benzodioxol-2-yl)ethane.
Substitution: Formation of various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzo[1,3]dioxol-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized below:
Key Observations :
- Substituent Position: The 2-methyl group in the target compound distinguishes it from analogs like 2-(1,3-benzodioxol-5-yl)ethanol, where substituents are absent or located at the 5-position. This positional difference affects steric interactions and electronic distribution .
Physical and Chemical Properties
Data from structurally related compounds provide insights into expected properties:
Key Observations :
Spectroscopic Data
NMR and HRMS data for selected analogs:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Methylbenzo[1,3]dioxol-2-yl)ethanol, and how can reaction conditions be optimized for high yield?
- Methodology : The compound is synthesized via catalytic reactions involving dioxolane derivatives and phenylmethanol precursors. For example, analogous compounds (e.g., {2-[2-(Dimethylamino)ethoxy]phenyl}methanol) are prepared using catalysts like AgNO₃/SiO₂ under controlled solvent systems (e.g., Et₂O/hexanes) to achieve yields up to 58% . Optimization involves adjusting reaction time, temperature, and catalyst loading.
- Key Considerations : Purification steps (e.g., column chromatography) are critical for removing byproducts. Industrial-scale methods emphasize crystallization and solvent recovery .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard. For crystallography, SHELX software (e.g., SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving hydrogen bonding and stereochemistry . DFT calculations (e.g., 6-31G** basis sets) validate electronic properties such as dipole moments (~5.5–7.35 Debye), which correlate with solvation behavior .
Q. How does the compound behave under common chemical reactions (oxidation, reduction, substitution)?
- Methodology :
- Oxidation : Chromium trioxide or KMnO₄ oxidizes the hydroxyl group to aldehydes/ketones.
- Reduction : NaBH₄ or LiAlH₄ reduces ester or ketone moieties while preserving the dioxolane ring .
- Substitution : Electrophilic aromatic substitution occurs at the benzene ring under halogenation or nitration conditions, requiring careful pH control to avoid ring-opening .
Advanced Research Questions
Q. What computational models (e.g., DFT) predict the electronic properties of this compound, and how do they inform reactivity?
- Methodology : Density Functional Theory (DFT) at the 6-31G** level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models reveal electron-deficient regions on the dioxolane ring, guiding nucleophilic attack strategies . For example, DFT-predicted dipole moments explain solvation effects in polar solvents, critical for reaction design .
Q. How can structural analogs of this compound be designed to enhance biological activity (e.g., GLP-1 receptor activation)?
- Methodology : Structure-activity relationship (SAR) studies on related compounds (e.g., imidazole derivatives with benzo[d][1,3]dioxol groups) show that substituents like piperidine or oxetane rings improve receptor binding. Molecular docking simulations identify key interactions (e.g., hydrogen bonding with GLP-1 receptor residues) .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial inactivity vs. anticancer potential)?
- Methodology :
- In-vitro Assays : Test against multiple cell lines (e.g., cancer vs. normal) with standardized protocols (e.g., MTT assays). For example, fungal-derived benzo[d][1,3]dioxole analogs showed no antimicrobial activity (MIC >64 µg/mL) but exhibited anti-proliferative effects via apoptosis induction .
- Mechanistic Studies : Compare metabolic stability (e.g., cytochrome P450 interactions) and membrane permeability (logP calculations) to explain divergent bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
